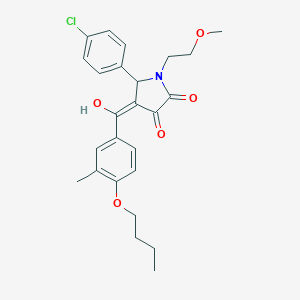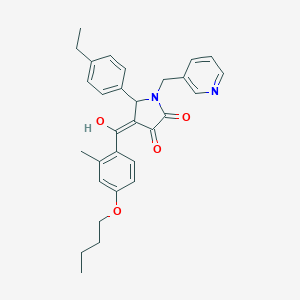![molecular formula C23H15ClFNO3 B266891 (4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5985-15-9](/img/structure/B266891.png)
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EF24 and has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
作用机制
EF24 induces apoptosis in cancer cells by activating the p53 pathway. The p53 protein is a tumor suppressor that plays a critical role in cell cycle regulation and DNA repair. When activated, p53 induces cell cycle arrest or apoptosis in response to DNA damage or other cellular stress. EF24 has been shown to activate p53 by inhibiting the activity of SIRT1, a protein that deacetylates and inactivates p53. In addition, EF24 has been shown to inhibit the NF-κB pathway by inhibiting the activity of IKKβ, a protein that activates NF-κB.
Biochemical and Physiological Effects:
EF24 has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic effects. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. EF24 also inhibits angiogenesis by inhibiting the activity of VEGF, a protein that promotes the formation of new blood vessels. In addition, EF24 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
EF24 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in cancer therapy. EF24 is also stable and can be stored for long periods of time. However, EF24 has some limitations for lab experiments. It is not water-soluble and requires the use of a solvent such as DMSO or ethanol. EF24 also has low bioavailability and may require the use of a drug delivery system to improve its efficacy.
未来方向
There are several future directions for the study of EF24. One direction is to develop more effective drug delivery systems to improve its bioavailability and efficacy. Another direction is to study the potential use of EF24 in combination with other anti-cancer agents to improve its therapeutic potential. In addition, the mechanism of action of EF24 needs to be further elucidated to understand its effects on different cellular pathways. Finally, the potential use of EF24 in other diseases such as inflammation and cardiovascular disease needs to be explored.
Conclusion:
In conclusion, EF24 is a chemical compound that has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. EF24 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EF24, including the development of more effective drug delivery systems, the study of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases.
合成方法
The synthesis of EF24 involves the reaction of 1,3-diketone with substituted benzaldehyde in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to give the desired product. The yield of EF24 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
EF24 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. EF24 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, EF24 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
属性
CAS 编号 |
5985-15-9 |
|---|---|
产品名称 |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
分子式 |
C23H15ClFNO3 |
分子量 |
407.8 g/mol |
IUPAC 名称 |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClFNO3/c24-16-9-5-11-18(13-16)26-20(15-8-4-10-17(25)12-15)19(22(28)23(26)29)21(27)14-6-2-1-3-7-14/h1-13,20,27H/b21-19+ |
InChI 键 |
GWLDMHGQQNVKIE-XUTLUUPISA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)